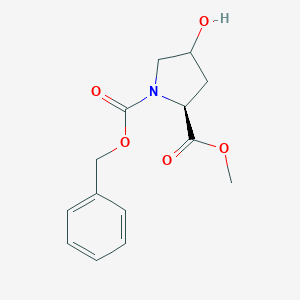

Z-Hyp-OMe

描述

Structure

3D Structure

属性

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKAGQHUUDRPOI-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64187-48-0 | |

| Record name | 2-Methyl 1-(phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64187-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 2-methyl 1-(phenylmethyl) ester, (2S,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Hyp-OMe: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Z-Hyp-OMe (N-Benzyloxycarbonyl-4-trans-hydroxy-L-proline methyl ester), a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. Its unique structural features make it a valuable component in the synthesis of complex molecules, including peptidomimetics and collagen analogs.

Core Chemical Identity

This compound is a derivative of the non-essential amino acid hydroxyproline (B1673980). The designation "Z" refers to the benzyloxycarbonyl protecting group attached to the amine, while "OMe" indicates a methyl ester at the carboxylic acid terminus. The "Hyp" denotes the hydroxyproline core.

Key Identifiers:

-

Full Chemical Name: N-Benzyloxycarbonyl-4-trans-hydroxy-L-proline Methyl Ester

-

Common Synonyms: this compound, Cbthis compound, Z-L-Hyp-OMe[1]

-

CAS Number: 64187-48-0[1]

-

Molecular Formula: C₁₄H₁₇NO₅[1]

-

IUPAC Name: 1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate[1]

-

SMILES String: COC(=O)[C@@H]1C--INVALID-LINK--O[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis, influencing its solubility, reactivity, and handling.

| Property | Value |

| Molecular Weight | 279.29 g/mol |

| Topological Polar Surface Area (TPSA) | 76.1 Ų |

| LogP (Octanol-Water Partition Coefficient) | 1.1 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

| Purity | Typically ≥97% |

Data sourced from PubChem and commercial supplier specifications.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of N-benzyloxycarbonyl-4-trans-hydroxy-L-proline.

Materials:

-

N-benzyloxycarbonyl-4-trans-hydroxy-L-proline

-

Methanol (B129727) (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

1N Sodium Hydroxide (B78521) (NaOH) solution

-

Ethyl acetate

-

Aqueous Sodium Chloride solution (brine)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve N-benzyloxycarbonyl-4-trans-hydroxy-L-proline (138 g) in methanol (1380 ml).

-

Carefully add concentrated sulfuric acid (9.92 g) to the solution.

-

Reflux the resulting mixture for 2 hours.

-

After cooling, neutralize the reaction mixture with a 1N aqueous sodium hydroxide solution.

-

Remove the methanol from the mixture via rotary evaporation.

-

Dilute the residue with ethyl acetate.

-

Wash the organic layer with an aqueous sodium chloride solution.

-

Dry the organic layer over magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent to yield trans-1-benzyloxycarbonyl-4-hydroxy-L-proline methyl ester (this compound).

This protocol is adapted from a known synthetic method.

Application in Solution-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in peptide synthesis. The Z-group provides protection for the amine, which can be removed under specific conditions, allowing for the stepwise addition of amino acids to build a peptide chain. The following is a representative workflow for the coupling of a Z-protected amino acid in solution-phase synthesis.

Materials:

-

This compound

-

Amino acid or peptide ester hydrochloride (the incoming amino acid)

-

N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Workflow:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Function and Application of N-benzyloxycarbonyl-4-hydroxyproline Methyl Ester

Abstract

N-benzyloxycarbonyl-4-hydroxyproline methyl ester is a pivotal derivative of the non-essential amino acid hydroxyproline (B1673980). Its unique structure, featuring a benzyloxycarbonyl (Cbz or Z) protecting group on the amine and a methyl ester on the carboxyl group, makes it a valuable chiral building block in synthetic organic chemistry. This guide provides a comprehensive overview of its core functions, applications in peptide synthesis and drug development, detailed experimental protocols, and key physicochemical data. The analogous and frequently utilized N-Boc-4-hydroxyproline methyl ester is also discussed for comparative context, as its applications often mirror those of the Cbz-protected variant.

Core Function: A Protected Chiral Building Block

The primary function of N-benzyloxycarbonyl-4-hydroxyproline methyl ester is to serve as a protected synthetic intermediate. In multi-step chemical syntheses, particularly in peptide synthesis and the development of complex organic molecules, it is crucial to selectively block reactive functional groups to prevent unwanted side reactions.

-

N-Terminal Protection: The benzyloxycarbonyl (Cbz) group protects the secondary amine in the pyrrolidine (B122466) ring. This group is stable under various reaction conditions but can be selectively removed, typically through catalytic hydrogenation, allowing for the formation of a peptide bond at the N-terminus.

-

C-Terminal Protection: The methyl ester protects the carboxylic acid group. This prevents the carboxylate from reacting out of turn and can be deprotected via saponification (hydrolysis with a base) when required.

This dual protection allows for precise control over chemical reactions, making it an essential tool for constructing complex molecular architectures with specific stereochemistry.[1] Its structural rigidity and defined stereocenters are highly valued in asymmetric synthesis.[1]

Physicochemical Properties

The properties of N-benzyloxycarbonyl-4-hydroxyproline methyl ester can vary slightly depending on the stereochemistry at the 4-position of the pyrrolidine ring (trans or cis). The trans isomer is more commonly utilized in applications related to collagen mimetics.

| Property | N-benzyloxycarbonyl-trans -4-hydroxy-L-proline methyl ester | N-Boc-trans -4-hydroxy-L-proline methyl ester (for comparison) | N-Boc-cis -4-hydroxy-L-proline methyl ester (for comparison) |

| Synonyms | Z-Hyp-OMe, N-Cbz-trans-4-hydroxy-L-proline methyl ester[2][3] | Boc-L-Hyp-OMe, Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester[1] | Boc-cis-L-Hyp-OMe[] |

| Molecular Formula | C₁₄H₁₇NO₅[3] | C₁₁H₁₉NO₅[1][5] | C₁₁H₁₉NO₅[6][7] |

| Molecular Weight | 279.29 g/mol [3] | 245.28 g/mol [1][5] | 245.27 g/mol [6][7] |

| CAS Number | 64187-48-0[2][3] | 74844-91-0[1][5] | 102195-79-9[6][7] |

| Appearance | Liquid or Yellow Liquid[3] | White to off-white powder[1] | White solid[] |

| Melting Point | Not applicable (Liquid) | 92-96 °C[1][5] | 79-84 °C[][6] |

| Optical Rotation | Not specified | [α]D = -63 to -67º (c=1 in CHCl₃)[1] | Not specified |

Key Applications in Research and Development

Peptide Synthesis

This compound is a fundamental building block in the synthesis of peptides, especially those containing hydroxyproline residues.[1] Hydroxyproline is a major component of collagen, where it is crucial for the stability of the triple helix structure.[8] By incorporating N-benzyloxycarbonyl-4-hydroxyproline methyl ester, researchers can synthesize collagen-mimetic peptides to study collagen structure, folding, and its role in disease.[1]

Drug Development Intermediate

As an important drug intermediate, the compound serves as a starting material for a wide range of more complex active pharmaceutical ingredients (APIs).[9] Its inherent chirality is leveraged to produce enantiomerically pure drugs, which is critical for efficacy and safety.

Key therapeutic areas include:

-

Collagen-Related Diseases: Its structural similarity to proline makes it a valuable scaffold for designing drugs that target enzymes or receptors involved in collagen metabolism.[1]

-

Antivirals: As a constrained amino acid analog, it is used to build peptidomimetics with potential antiviral activity, such as those targeting HIV.[10]

-

Inhibitor Synthesis: It has been used in the synthesis of potential inducible nitric oxide synthase (iNOS) inhibitors and peptide deformylase inhibitors.[11][12]

-

Conformationally Constrained Analogs: The hydroxyproline scaffold can be chemically modified to create constrained analogs of other amino acids, such as lysine (B10760008) and homoglutamic acid, which are useful in protein engineering and de novo protein design.[12]

Biomaterials and Other Applications

The compound is also incorporated into biomaterials for tissue engineering to improve the mechanical properties and biocompatibility of scaffolds.[1] Furthermore, it aids researchers in studying the mechanisms of protein folding by providing insights into how specific residues influence protein conformation.[1]

Experimental Protocols

Protocol 1: Synthesis of trans-1-benzyloxycarbonyl-4-hydroxy-L-proline methyl ester

This protocol is adapted from established literature procedures for the esterification of Cbz-protected hydroxyproline.[2]

Materials:

-

trans-1-benzyloxycarbonyl-4-hydroxy-L-proline (1 equivalent)

-

Methanol (B129727) (10 volumes, e.g., 10 mL per 1 g of starting material)

-

Concentrated Sulfuric Acid (catalytic amount)

-

1N Aqueous Sodium Hydroxide (B78521) Solution

-

Ethyl Acetate

-

Aqueous Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: To a solution of trans-1-benzyloxycarbonyl-4-hydroxy-L-proline (1 eq.) in methanol (10 vol), add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Reflux the resulting mixture for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a 1N aqueous sodium hydroxide solution until the pH is ~7.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Dilute the remaining residue with ethyl acetate. Transfer the solution to a separatory funnel and wash it with an aqueous sodium chloride solution.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent.

-

Final Product: Remove the solvent (ethyl acetate) under reduced pressure to yield the final product, trans-1-benzyloxycarbonyl-4-hydroxy-L-proline methyl ester.[2]

Protocol 2: General Application in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general workflow for incorporating a Cbz-protected amino acid like N-benzyloxycarbonyl-4-hydroxyproline methyl ester into a growing peptide chain on a solid support resin.

Materials:

-

Peptide synthesis resin (e.g., Wang or Rink Amide resin) with a pre-attached amino acid.

-

N-benzyloxycarbonyl-4-hydroxyproline (the methyl ester is typically saponified before coupling).

-

Deprotection reagent for the resin's protecting group (e.g., 20% Piperidine in DMF for Fmoc).

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt).

-

Base (e.g., DIPEA or NMM).

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).

-

Washing solvents.

Procedure:

-

Resin Swelling: Swell the resin in a suitable solvent like DCM or DMF.

-

Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the amino acid attached to the resin by treating it with the deprotection reagent.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Activation & Coupling: a. In a separate vessel, dissolve N-benzyloxycarbonyl-4-hydroxyproline (1.5-3 eq.), a coupling reagent (e.g., HBTU, 1.5-3 eq.), and a base (e.g., DIPEA, 2-4 eq.) in DMF. b. Add this activation mixture to the washed resin. c. Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed.

-

Washing: Wash the resin again with DMF and DCM to remove unreacted reagents.

-

Capping (Optional): To block any unreacted amino groups on the resin, treat with an acetylating agent like acetic anhydride.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain. The Cbz group on the hydroxyproline would be removed at the appropriate step if it is not the N-terminal residue.

Visualizations: Workflows and Pathways

Caption: Synthesis workflow for N-benzyloxycarbonyl-4-hydroxyproline methyl ester.

Caption: Role of a protected amino acid in a Solid-Phase Peptide Synthesis (SPPS) cycle.

Conclusion

N-benzyloxycarbonyl-4-hydroxyproline methyl ester is more than a simple chemical reagent; it is a fundamental tool that enables the precise construction of complex, stereochemically defined molecules. Its principal function as a protected chiral building block makes it indispensable in the fields of peptide synthesis, drug discovery, and materials science. Understanding its properties and applications allows researchers to effectively design and execute syntheses for novel therapeutics and advanced biomaterials, particularly those inspired by the structure and function of collagen.

References

- 1. chemimpex.com [chemimpex.com]

- 2. prepchem.com [prepchem.com]

- 3. N-Benzyloxycarbonyl-4-trans-hydroxy-L-proline methyl ester, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 5. N-Boc-trans-4-hydroxy- L -proline methyl ester 97 74844-91-0 [sigmaaldrich.com]

- 6. N-Boc-cis-4-hydroxy-L-proline methyl ester | 102195-79-9 | FB11230 [biosynth.com]

- 7. N-Boc-顺式-4-羟基-L-脯氨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]

- 12. Page loading... [guidechem.com]

The Pivotal Role of Cbz-Hyp-OMe in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-4-hydroxy-L-proline methyl ester (Cbz-Hyp-OMe) has emerged as a cornerstone chiral building block in the landscape of advanced organic synthesis. Its rigid pyrrolidine (B122466) scaffold, coupled with strategically placed protecting groups, offers a unique combination of stereochemical control and synthetic versatility. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of Cbthis compound, with a focus on its role in the development of complex molecular architectures and therapeutic agents.

Physicochemical Properties and Spectroscopic Data

Cbthis compound is a colorless to light yellow liquid or a low-melting solid, valued for its high purity and thermal stability.[1] Key physicochemical properties and spectroscopic data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇NO₅ | --INVALID-LINK-- |

| Molecular Weight | 279.29 g/mol | --INVALID-LINK-- |

| CAS Number | 64187-48-0 | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid or low-melting solid | --INVALID-LINK-- |

| Specific Rotation | Approximately -66° (c=0.24, CHCl₃) | --INVALID-LINK-- |

| Purity (typical) | >98.0% (HPLC) | --INVALID-LINK-- |

Spectroscopic Data:

-

¹H NMR: Expected signals would include aromatic protons from the Cbz group, methoxy (B1213986) protons of the ester, and protons of the pyrrolidine ring, including the characteristic methine proton at the hydroxyl-bearing carbon.

-

¹³C NMR: Resonances would correspond to the carbonyls of the carbamate (B1207046) and ester, aromatic carbons, the methoxy carbon, and the carbons of the pyrrolidine ring.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H (if any, though typically absent in the protected form), C=O (carbamate and ester), C-O, and aromatic C-H stretches.

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z corresponding to its molecular weight.

Synthesis of Cbthis compound: Experimental Protocols

The synthesis of Cbthis compound is a two-step process starting from the commercially available amino acid, 4-hydroxy-L-proline. The protocol involves the protection of the secondary amine with a carbobenzyloxy (Cbz) group, followed by the esterification of the carboxylic acid.

Step 1: N-Protection of 4-Hydroxy-L-proline

Reaction:

Detailed Protocol:

-

Dissolve 4-hydroxy-L-proline (1.0 eq) in a suitable aqueous basic solution, such as aqueous sodium hydroxide (B78521) or sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzyl (B1604629) chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The pH of the reaction mixture should be maintained in the basic range (pH 9-10) by the concurrent addition of a base.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the aqueous layer with a water-immiscible organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1 M HCl). This will precipitate the N-Cbz-4-hydroxy-L-proline.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification of N-Cbz-4-hydroxy-L-proline

Reaction:

Detailed Protocol:

-

Dissolve N-Cbz-4-hydroxy-L-proline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).

-

Add methanol (B129727) (1.2-1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with aqueous solutions of a weak acid (e.g., 1 M HCl) and a weak base (e.g., saturated NaHCO₃) to remove any unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude Cbthis compound.

-

Purify the product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

Role in Organic Synthesis: A Chiral Building Block

Cbthis compound serves as a versatile chiral building block, primarily due to its stereochemically defined pyrrolidine ring and the orthogonal protecting groups that allow for selective manipulation of the amine, carboxylic acid, and hydroxyl functionalities.

Peptide Synthesis

The primary application of Cbthis compound is in peptide synthesis. The Cbz group provides robust protection of the secondary amine under various coupling conditions and can be readily removed by catalytic hydrogenation. This allows for the incorporation of the 4-hydroxyproline (B1632879) moiety into peptide chains, which can induce specific secondary structures and enhance biological activity.

General Workflow for Peptide Synthesis using Cbthis compound:

Caption: General workflow for incorporating Cbthis compound into a peptide chain.

Synthesis of Bioactive Molecules

Cbthis compound is a key intermediate in the total synthesis of several biologically active natural products and their analogs. Its rigid structure and chiral centers are crucial for establishing the desired stereochemistry in the final target molecules.

Examples of Bioactive Molecules Synthesized Using Cbthis compound:

| Target Molecule/Class | Therapeutic Area/Activity | Role of Cbthis compound |

| Didemnin (B1252692) B Analogs | Antiviral, Antitumor, Immunosuppressive | Provides the hydroxyproline (B1673980) core structure, which is essential for the macrocyclic depsipeptide framework.[2] |

| Vaniprevir (MK-7009) | Antiviral (Hepatitis C Virus NS3/4A Protease Inhibitor) | Serves as a key building block for the construction of the macrocyclic core.[1] |

| Microcolin B | Immunosuppressant | Utilized as a chiral precursor for a segment of the complex linear peptide.[1] |

| Integrin α5β1 Antagonists | Anti-angiogenic, Antitumor | The pyrrolidine ring of Cbthis compound forms a crucial part of the pharmacophore.[1] |

Asymmetric Synthesis and Catalysis

The inherent chirality of Cbthis compound makes it a valuable starting material and auxiliary in asymmetric synthesis. The stereocenters on the pyrrolidine ring can be used to direct the stereochemical outcome of subsequent reactions, leading to the formation of enantiomerically enriched products.

Logical Flow for Asymmetric Synthesis using Cbthis compound:

References

Z-Hyp-OMe: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyloxycarbonyl-L-trans-4-hydroxyproline methyl ester, commonly abbreviated as Z-Hyp-OMe, is a pivotal chiral building block in modern organic and medicinal chemistry. As a protected derivative of hydroxyproline (B1673980), a non-proteinogenic amino acid, its rigid pyrrolidine (B122466) ring and defined stereochemistry make it an invaluable synthon for introducing conformational constraints and specific stereocenters into complex molecules. This guide provides an in-depth overview of this compound, covering its chemical properties, synthesis, and key applications in the development of pharmaceuticals, with a focus on its role in peptide synthesis and as a precursor for potent therapeutic agents like Doripenem (B194130) and histone deacetylase (HDAC) inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction to this compound

This compound, with the CAS number 64187-48-0, is a derivative of L-hydroxyproline where the amine group is protected by a benzyloxycarbonyl (Z or Cbz) group and the carboxylic acid is esterified as a methyl ester (OMe).[1] This dual protection strategy allows for selective chemical manipulations at other sites of the molecule, primarily the C4 hydroxyl group, or for its direct incorporation into larger structures via peptide coupling after saponification of the methyl ester.

The inherent chirality and constrained cyclic structure of the hydroxyproline core are fundamental to its utility.[2] In drug design, rigid scaffolds are often sought to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This compound provides a synthetically accessible source of this valuable structural motif.

Chemical and Physical Properties:

| Property | Value | Reference |

| Systematic Name | (2S, 4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | PrepChem.com |

| Molecular Formula | C₁₄H₁₇NO₅ | Sigma-Aldrich |

| Molecular Weight | 279.29 g/mol | Sigma-Aldrich |

| Appearance | Colorless to light yellow liquid or low-melting solid | Benchchem[2] |

| Purity | >98.0% (HPLC) | TCI Chemicals |

| Melting Point | 80-85 °C (for cis-isomer) | Sigma-Aldrich[3] |

| CAS Number | 64187-48-0 | Aapptec Peptides[1] |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the esterification of its precursor, N-benzyloxycarbonyl-L-trans-4-hydroxyproline (Z-Hyp-OH), which is commercially available. The reaction is typically an acid-catalyzed esterification in methanol (B129727).

Experimental Protocol: Synthesis of this compound[5]

Materials:

-

trans-1-Benzyloxycarbonyl-4-hydroxy-L-proline (Z-Hyp-OH)

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

1N Sodium Hydroxide (B78521) (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of trans-1-benzyloxycarbonyl-4-hydroxy-L-proline (138 g) in methanol (1380 ml), add concentrated sulfuric acid (9.92 g).

-

Reflux the resulting mixture for 2 hours.

-

Cool the reaction mixture and neutralize it with a 1N aqueous sodium hydroxide solution.

-

Remove the methanol under reduced pressure.

-

Dilute the residue with ethyl acetate.

-

Wash the organic layer with an aqueous sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield trans-1-benzyloxycarbonyl-4-hydroxy-L-proline methyl ester (this compound).

Applications in Asymmetric Synthesis and Drug Development

The utility of this compound as a chiral building block is demonstrated in the synthesis of a wide range of biologically active molecules. Its defined stereochemistry is crucial for creating enantiomerically pure final products, which is a regulatory requirement for many modern pharmaceuticals.

Peptide Synthesis

This compound is a valuable precursor for incorporating the constrained hydroxyproline residue into peptides.[2] The methyl ester can be selectively hydrolyzed to reveal the free carboxylic acid, which is then activated for coupling with the N-terminus of a growing peptide chain. This process is fundamental in both solution-phase and solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solution-Phase Peptide Coupling[6][7]

This protocol describes a general procedure for coupling Z-Hyp-OH (derived from this compound) with an amino acid ester, such as L-Valine methyl ester (H-Val-OMe).

Materials:

-

Z-Hyp-OH (1.0 eq)

-

H-Val-OMe·HCl (1.0 eq)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a round-bottom flask, dissolve Z-Hyp-OH (1.0 eq), HOBt (1.1 eq), and EDC·HCl (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath and stir for 30 minutes for pre-activation.

-

In a separate flask, prepare the free base of the amine by dissolving H-Val-OMe·HCl (1.0 eq) in DCM and adding DIPEA (1.0 eq).

-

Add the freshly prepared amino acid ester solution to the activated Z-Hyp-OH mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the protected dipeptide.

Synthesis of Carbapenem (B1253116) Antibiotics (Doripenem)

This compound serves as a key starting material or intermediate in the synthesis of complex antibiotics. For instance, (L)-4-hydroxyproline is the chiral precursor for the synthesis of Doripenem, a broad-spectrum 1β-methylcarbapenem antibiotic.[4] The synthesis involves multiple steps where the stereochemistry of the hydroxyproline core is transferred to the final product, ensuring the correct therapeutic stereoisomer is produced. While the exact industrial synthesis may vary, laboratory-scale syntheses have demonstrated the conversion of protected hydroxyproline derivatives into the key pyrrolidine side-chain which is later attached to the carbapenem core.[5] The in vitro activity of Doripenem is potent, particularly against problematic gram-negative pathogens like Pseudomonas aeruginosa.[6]

Quantitative Data: In Vitro Activity of Doripenem

| Organism | Doripenem MIC₉₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) | Imipenem MIC₉₀ (µg/mL) |

| P. aeruginosa | 4 | 8-16 | 8-16 |

Data sourced from a 2009 in vitro study.[6] MIC₉₀ is the minimum concentration required to inhibit 90% of isolates.

Synthesis of Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors are a promising class of anti-cancer agents. Several approved drugs, including Belinostat, feature a hydroxamic acid zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. This compound and related proline derivatives are frequently used to construct the linker and cap regions, providing a rigid and stereochemically defined scaffold. This structural rigidity can enhance binding affinity and selectivity for specific HDAC isoforms.

Studies have reported the synthesis of novel HDAC inhibitors using various cap moieties attached to a linker derived from chiral building blocks. The resulting compounds often show potent inhibitory activity against specific HDAC isoforms and anti-proliferative effects against cancer cell lines.

Quantitative Data: HDAC Inhibitory Activity of Novel Compounds

| Compound | Target | IC₅₀ (nM) | Reference |

| 7a | HDAC1 | 114.3 | El-Damasy et al., 2020[7][8] |

| 7a | HDAC2 | 53.7 | El-Damasy et al., 2020[7][8] |

| 8g | HDAC6 | 21 | Ganesan et al., 2024[9] |

| 20 | HDAC1 | 110 | Li et al., 2023[10] |

These compounds are examples from recent literature where chiral scaffolds are used to develop novel HDAC inhibitors. IC₅₀ values represent the concentration required for 50% inhibition.

Quantitative Data: Anti-Proliferative Activity of Novel HDAC Inhibitors

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 7a | SH-SY5Y (Neuroblastoma) | 1.60 | El-Damasy et al., 2020[7][8] |

| 8a | HT-29 (Colorectal) | 1.96 | El-Damasy et al., 2020[7][8] |

| 20 | RPMI-8226 (Myeloma) | 2.89 | Li et al., 2023[10] |

| Chidamide (Reference) | RPMI-8226 (Myeloma) | 10.23 | Li et al., 2023[10] |

Conclusion

This compound is a quintessential example of a versatile and powerful chiral building block. Its well-defined stereochemistry and rigid conformation are highly desirable attributes for the synthesis of complex, enantiomerically pure molecules. From constructing conformationally constrained peptides to serving as a foundational scaffold for potent drugs like Doripenem and a new generation of HDAC inhibitors, this compound provides a reliable and synthetically tractable route to high-value chemical entities. The protocols and data summarized in this guide underscore its importance and provide a practical framework for its application in pharmaceutical research and development.

References

- 1. peptide.com [peptide.com]

- 2. N-Cbz-4-hydroxy-L-proline Methyl Ester [benchchem.com]

- 3. N-Cbz-cis-4-Hydroxy- L -proline methyl ester 97 57653-35-7 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. ijcrt.org [ijcrt.org]

- 6. In vitro activity of doripenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Core Physical and Chemical Properties

An In-depth Technical Guide to the Physical Properties of Z-Hyp-OMe

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Benzyloxycarbonyl-L-4-trans-hydroxyproline methyl ester, commonly referred to as this compound. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis. This document details quantitative physical data, experimental protocols for their determination, and workflow diagrams for key analytical procedures.

This compound is a derivative of the amino acid hydroxyproline, where the amine is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is esterified with a methyl group.[1] It serves as a crucial building block in peptide synthesis and as a biochemical reagent for life science research.[2]

General Properties

| Property | Value | Reference(s) |

| Synonyms | N-Cbz-4-trans-hydroxy-L-proline Methyl Ester, (2S,4R)-1-Benzyl 2-Methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | [1][3][4] |

| CAS Number | 64187-48-0 | [2][3][4] |

| Molecular Formula | C₁₄H₁₇NO₅ | [1][2][3] |

| Molecular Weight | 279.29 g/mol | [2][3] |

| Appearance | Viscous Liquid, Syrup | [2][3] |

| Color | Colorless to light yellow | [2] |

Physicochemical Data

| Property | Value | Reference(s) |

| Boiling Point | 422.8 ± 45.0 °C (Predicted) | [3] |

| Density | 1.313 g/cm³ (Predicted) | [3] |

| Storage Temperature | Keep in dark place, Sealed in dry, Room Temperature; Pure form: -20°C | [2][3] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| DMSO | ≥ 100 mg/mL (358.05 mM) | [2] |

| Chloroform | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| Ethyl Acetate | Soluble | [3] |

| Acetone | Soluble | [3] |

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a substance is the temperature range over which it changes state from solid to liquid. For compounds that are viscous liquids or syrups at room temperature, this protocol would be adapted for a freezing point determination or used for solid derivatives. The capillary method is a standard technique for crystalline solids.[5][6]

Protocol:

-

Sample Preparation: Ensure the sample is completely dry.[7] A small amount of the powdered solid is introduced into a capillary tube, which is sealed at one end.[8][9] The tube is tapped gently to pack the solid into the bottom, aiming for a sample height of 1-2 mm.[7][9]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp) and attached to a thermometer.[5][8]

-

Heating: The sample is heated rapidly to obtain an approximate melting range.[8] The apparatus is then allowed to cool. A second, careful determination is performed with a fresh sample, heating slowly (approx. 2 °C/minute) as the temperature approaches the approximate melting point.[5][8]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample becomes a transparent liquid. This range is the melting point.[5][7]

References

- 1. peptide.com [peptide.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 64187-48-0 [amp.chemicalbook.com]

- 4. 2-Methyl 1-(phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | C14H17NO5 | CID 688411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility of Z-Hyp-OMe in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Z-Hyp-OMe (N-benzyloxycarbonyl-trans-4-hydroxy-L-proline methyl ester), a key building block in peptide synthesis and drug discovery. This document compiles available solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Core Data Presentation: this compound and Analogue Solubility

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and some quantitative information have been compiled below. For comparative purposes, solubility information for the closely related N-Boc-trans-4-hydroxy-L-proline methyl ester is also included.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100 mg/mL | Quantitative |

| Chloroform | Not Specified | Soluble | Qualitative | |

| Dichloromethane (DCM) | Not Specified | Soluble | Qualitative | |

| Ethyl Acetate | Not Specified | Soluble | Qualitative | |

| Acetone | Not Specified | Soluble | Qualitative | |

| N-Boc-trans-4-hydroxy-L-proline methyl ester | Chloroform | Not Specified | Soluble | Qualitative[1] |

| Dichloromethane (DCM) | Not Specified | Soluble | Qualitative[1] | |

| Ethyl Acetate | Not Specified | Soluble | Qualitative[1] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The following is a detailed protocol for determining the thermodynamic (equilibrium) solubility of a solid compound like this compound in an organic solvent. This method, known as the shake-flask method, is considered the gold standard for its accuracy.[2][3][4]

1. Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest (analytical grade)

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable quantitative analysis method

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should persist throughout this period.

-

-

Sample Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove all undissolved particles. Alternatively, the sample can be centrifuged at high speed, and the clear supernatant collected.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

-

3. Data Reporting:

-

Solubility is typically reported in units of mg/mL, g/L, or mol/L.

-

The temperature at which the solubility was determined must always be reported.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the shake-flask method of solubility determination.

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

References

Z-Hyp-OMe Reagent: A Technical Guide to Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the storage, stability, and handling of the Z-Hyp-OMe reagent (N-Benzyloxycarbonyl-L-4-trans-hydroxyproline methyl ester). Understanding the stability profile of this crucial biochemical reagent is paramount for ensuring the reliability and reproducibility of experimental results in research and drug development. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Storage of this compound

Proper storage is critical to maintain the integrity and purity of the this compound reagent. The following table summarizes the recommended storage conditions and expected shelf life for the reagent in both its pure form and in solution.

Table 1: Recommended Storage Conditions and Shelf Life for this compound

| Form | Storage Temperature | Shelf Life | Additional Notes |

| Pure | -20°C | 3 years | Store in a tightly sealed container. |

| 4°C | 2 years | Suitable for short-term storage. | |

| In Solvent | -80°C | 6 months | Use of anhydrous solvents is recommended.[1] |

| -20°C | 1 month | Prone to faster degradation than at -80°C.[1] |

Note: this compound is typically shipped at room temperature for short durations without compromising its quality.[1][2]

Stability Profile and Potential Degradation Pathways

This compound, with its ester and benzyloxycarbonyl (Z) protecting groups, is susceptible to degradation under certain conditions. The primary degradation pathways are hydrolysis and oxidation. Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods.[2][3][4][5]

Hypothetical Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be anticipated:

-

Hydrolytic Degradation: The ester and carbamate (B1207046) linkages are susceptible to hydrolysis under acidic or basic conditions.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, forming N-Benzyloxycarbonyl-L-4-trans-hydroxyproline.

-

Carbamate Hydrolysis: The benzyloxycarbonyl (Z) group can be cleaved under strong acidic or basic conditions, yielding 4-hydroxy-L-proline methyl ester.

-

-

Oxidative Degradation: The secondary alcohol (hydroxyl group) on the pyrrolidine (B122466) ring is susceptible to oxidation, which could lead to the formation of a ketone.

The following diagram illustrates these potential degradation pathways.

Experimental Protocols for Stability Assessment

To ensure the quality and purity of this compound, a stability-indicating analytical method should be developed and validated. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.

Forced Degradation Study Protocol

A forced degradation study is performed to intentionally degrade the sample under various stress conditions to identify potential degradation products and to demonstrate the specificity of the analytical method.[2][3][4][5]

Table 2: Illustrative Conditions for a Forced Degradation Study of this compound

| Stress Condition | Reagent/Condition | Duration | Notes |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | Neutralize with an equivalent amount of base before analysis. |

| Base Hydrolysis | 0.1 M NaOH | 4 hours | Neutralize with an equivalent amount of acid before analysis. |

| Oxidation | 3% H₂O₂ | 24 hours | Protect from light. |

| Thermal Degradation | 60°C | 48 hours | Conduct on solid and solution samples. |

| Photostability | ICH Q1B recommended light conditions (UV & Vis) | 7 days | A control sample should be protected from light. |

The following workflow outlines the steps for conducting a forced degradation study.

RP-HPLC Method for Purity and Stability Analysis

The following is a general RP-HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization will be required.

Table 3: Recommended RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at 214 nm and 254 nm |

| Injection Vol. | 10 µL |

| Sample Prep. | Dissolve in a suitable solvent (e.g., Acetonitrile/Water mixture) to 1 mg/mL |

Conclusion

The stability and purity of the this compound reagent are crucial for the integrity of research outcomes. Adherence to recommended storage conditions is essential to minimize degradation. This guide provides a framework for understanding the stability of this compound, including its potential degradation pathways and a detailed protocol for conducting forced degradation studies. The implementation of a robust, stability-indicating analytical method, such as the RP-HPLC method outlined, will ensure the quality of the reagent and the reliability of the data generated in its use.

References

In-Depth Technical Guide: Physicochemical Properties of Z-Hyp-OMe

This guide provides a detailed overview of the core physicochemical properties of Z-Hyp-OMe (N-Benzyloxycarbonyl-4-trans-hydroxy-L-proline methyl ester), a key reagent in biochemical and pharmaceutical research. The information is tailored for researchers, scientists, and professionals engaged in drug development and peptide synthesis.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₇NO₅ | [1][2][3][4] |

| Molecular Weight | 279.29 g/mol | [1][2][4] |

| CAS Number | 64187-48-0 | [1][3] |

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through standard analytical chemistry techniques.

1. Mass Spectrometry for Molecular Weight Determination:

-

Methodology: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary method for accurately determining the molecular weight.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) source is commonly used to generate ions of the analyte. The mass analyzer (e.g., Time-of-Flight or Orbitrap) then separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. The precise mass of this ion is used to calculate the monoisotopic molecular weight of the neutral molecule with high accuracy.

2. Elemental Analysis for Molecular Formula Confirmation:

-

Methodology: Combustion analysis is employed to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N).

-

Instrumentation: A CHN analyzer combusts a small, precisely weighed sample of this compound in a stream of pure oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.

-

Data Analysis: The percentage composition of each element is used to derive the empirical formula. This, in combination with the accurate molecular weight from mass spectrometry, confirms the definitive molecular formula.

Workflow and Data Representation

The logical flow for identifying and presenting the core molecular data of a chemical compound like this compound is illustrated below.

Caption: Workflow for obtaining and presenting this compound molecular data.

References

The Enduring Guardian: An In-depth Technical Guide to Z-Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group, a stalwart in the field of synthetic organic chemistry, has been an indispensable tool for the protection of amines since its introduction by Max Bergmann and Leonidas Zervas in 1932. Its strategic application was a pivotal development in the art of peptide synthesis, enabling the controlled, stepwise assembly of amino acids. Despite the advent of other widely used protecting groups such as Boc and Fmoc, the Z-group's unique stability profile and distinct deprotection pathways ensure its continued relevance in modern organic synthesis and the development of complex pharmaceuticals. This technical guide provides a comprehensive exploration of the Z-protecting group, detailing its core chemical principles, quantitative performance data, detailed experimental protocols, and key strategic applications.

Core Principles and Strategic Applications

The primary function of the Z-protecting group is to temporarily mask the nucleophilicity and basicity of primary and secondary amines by converting them into significantly less reactive carbamates.[1] This strategy is fundamental in multi-step syntheses, particularly in peptide chemistry, to prevent unwanted side reactions at the N-terminus during peptide bond formation. The Z-group is renowned for its stability across a broad spectrum of chemical conditions, including basic and most aqueous acidic media.[1][2][3]

A key feature of the Z-group is its orthogonality to other common amine protecting groups. It is stable to the mildly acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups and the basic conditions required for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4] This orthogonality is a critical advantage in complex synthetic strategies that require the selective deprotection of multiple functional groups.

Introduction of the Z-Protecting Group

The most prevalent method for the introduction of the Z-group is the Schotten-Baumann reaction, where an amine is acylated with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions.[5][6] The base, typically an aqueous solution of sodium carbonate or sodium bicarbonate, serves to neutralize the hydrochloric acid generated during the reaction, driving it to completion. The pH of the reaction is crucial and is generally maintained between 8 and 10 to ensure the amine is sufficiently nucleophilic while minimizing hydrolysis of the benzyl chloroformate.[5][7]

Quantitative Data for Z-Group Introduction

The following table summarizes typical reaction conditions and yields for the N-protection of various amines and amino acids with the Z-group.

| Substrate | Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Amino Acid | Benzyl Chloroformate | Na₂CO₃ / NaHCO₃ | Water | 2-4 | 0-25 | >90 |

| Aniline | Benzyl Chloroformate | - | Water | 0.08 | RT | 95 |

| Aliphatic Amine | Benzyl Chloroformate | - | Water | 0.03-0.17 | RT | 92-98 |

| Amine | Benzyl N-Succinimidyl Carbonate | NaHCO₃ | THF/Water (1:1) | - | RT | High |

Cleavage of the Z-Protecting Group

The selective removal of the Z-group is a critical step in synthetic campaigns. The two most common and reliable methods for its cleavage are catalytic hydrogenolysis and treatment with strong acids.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most widely employed method for Z-group deprotection due to its mild, neutral pH conditions and the clean nature of its byproducts (toluene and carbon dioxide).[1][3][8] The reaction involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1]

A safer alternative to using hydrogen gas, particularly for larger-scale reactions, is transfer hydrogenation.[1][3] This method utilizes a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a palladium catalyst.[1][9]

Acidic Cleavage

For substrates containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or nitro groups), acidic cleavage provides a robust alternative.[1] The most common reagent for this purpose is a solution of hydrogen bromide in glacial acetic acid (HBr/AcOH).[1][10] This method is effective but harsh, and care must be taken with acid-sensitive substrates.

Quantitative Data for Z-Group Cleavage

The following table provides a comparison of various deprotection methods for the Z-group.

| Method | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol (B129727) | 1-4 | RT | >95 |

| Transfer Hydrogenolysis | Ammonium Formate, 10% Pd/C | Methanol | 0.5-2 | RT | >95 |

| Transfer Hydrogenolysis | Formic Acid, Pd Black | Ethanol | 1.5 | 25 | 98 |

| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | 2-16 | RT | >90 |

| Acidic Cleavage | AlCl₃ | HFIP | - | RT | High |

Experimental Protocols

Protocol 1: N-Protection of an Amino Acid using Benzyl Chloroformate

Materials:

-

Amino Acid (1.0 equiv)

-

Sodium Carbonate (Na₂CO₃)

-

Benzyl Chloroformate (Cbz-Cl, 1.1 equiv)

-

Water

-

Diethyl ether

-

Hydrochloric Acid (2M)

Procedure:

-

Dissolve the amino acid in an aqueous solution of sodium carbonate, adjusting the pH to between 9 and 10.[5]

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add benzyl chloroformate dropwise to the cold, stirred solution, ensuring the temperature remains below 10 °C.[5]

-

Continue stirring at room temperature for 2-4 hours while monitoring the reaction progress by TLC.[5]

-

After the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 2M HCl.[5]

-

The N-Cbz protected amino acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.[2]

Protocol 2: Cleavage of the Z-Group by Catalytic Hydrogenolysis

Materials:

-

Z-protected compound (1.0 equiv)

-

10% Palladium on Carbon (Pd/C, 5-10 mol%)

-

Methanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolve the Z-protected compound in methanol in a flask equipped with a stir bar.[1]

-

Carefully add the 10% Pd/C catalyst to the solution.[1]

-

Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this purge cycle three times.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.[1]

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Cleavage of the Z-Group using HBr in Acetic Acid

Materials:

-

Z-protected compound (1.0 equiv)

-

33% Hydrogen Bromide in Acetic Acid

-

Glacial Acetic Acid

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the Z-protected compound in glacial acetic acid at room temperature.[1]

-

Add the solution of 33% HBr in acetic acid to the mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC.[1]

-

Upon completion, precipitate the amine hydrobromide salt by adding an excess of cold, anhydrous diethyl ether.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the solid with anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.

-

Dry the product under vacuum.

Visualizing Z-Protecting Group Chemistry

The following diagrams, created using the DOT language, illustrate the core mechanisms and workflows associated with Z-protecting group chemistry.

References

- 1. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cbz-Gly-Gly(2566-19-0) 1H NMR spectrum [chemicalbook.com]

- 4. biotage.com [biotage.com]

- 5. benchchem.com [benchchem.com]

- 6. Carbobenzoxyglycylglycine | C12H14N2O5 | CID 95686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

- 10. DSpace [dr.lib.iastate.edu]

The Pivotal Role of Hydroxyproline Derivatives in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydroxyproline (B1673980), a non-essential amino acid, is a fundamental component of collagen, providing stability to its triple-helical structure. Beyond its structural role, derivatives of hydroxyproline have emerged as versatile tools in a multitude of research applications, from advancing drug discovery to engineering novel biomaterials and serving as critical diagnostic markers. This technical guide provides an in-depth exploration of the applications of hydroxyproline derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.

Drug Discovery and Development

The unique conformational constraints imposed by the pyrrolidine (B122466) ring of hydroxyproline make its derivatives valuable scaffolds in medicinal chemistry. They are instrumental in the design of enzyme inhibitors and peptidomimetics, targeting a range of diseases.

Enzyme Inhibitors

Hydroxyproline-based compounds have been successfully developed as potent inhibitors of various enzymes, most notably prolyl hydroxylases.

Prolyl Hydroxylase Domain (PHD) Inhibitors: These inhibitors stabilize Hypoxia-Inducible Factor-α (HIF-α), a key transcription factor in the cellular response to low oxygen.[1][2] Under normoxic conditions, PHDs hydroxylate proline residues on HIF-α, targeting it for degradation. By inhibiting PHDs, these derivatives mimic a hypoxic state, leading to the upregulation of genes involved in erythropoiesis, angiogenesis, and cell survival. This mechanism is being exploited for the treatment of anemia associated with chronic kidney disease.[1][2] Several HIF-PH inhibitors, such as Roxadustat, Daprodustat, and Vadadustat, have been approved for clinical use in various countries.[2]

Collagen Prolyl 4-Hydroxylase (C-P4H) Inhibitors: C-P4H is essential for the post-translational formation of hydroxyproline in collagen.[3] Its inhibition is a therapeutic strategy for conditions characterized by excessive collagen deposition, such as fibrosis and cancer metastasis.[3] High-throughput screening assays have been developed to identify novel C-P4H1 inhibitors.[2][3]

Isoprenyltransferase Inhibitors: Peptidomimetics derived from hydroxyproline have been shown to inhibit farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I).[4] These enzymes are crucial for the post-translational modification of proteins involved in cell signaling, including the Ras family of oncoproteins. Inhibition of these enzymes is a key strategy in cancer therapy.[4]

| Inhibitor Class | Target Enzyme | Example Compound | IC50 / KD | Therapeutic Application |

| PHD Inhibitors | Prolyl Hydroxylase Domain Enzymes | Roxadustat | - | Anemia in CKD[1][2] |

| C-P4H Inhibitors | Collagen Prolyl 4-Hydroxylase 1 | Silodosin, Ticlopidine | Dose-dependent inhibition | Fibrosis, Cancer[3] |

| Isoprenyltransferase Inhibitors | Farnesyltransferase (FTase) | Hydroxyproline-derived peptidomimetics | High nM to low µM IC50 range | Cancer[4] |

| VHL Ligands | von Hippel-Lindau (VHL) E3 Ligase | VH032 | KD = 185 ± 7 nM[5] | PROTACs[1][6] |

| VHL Ligands | VHL Ligand with (3R,4S)-F-Hyp | 14a | KD = 185 ± 7 nM[5] | PROTACs[5] |

| VHL Ligands | VHL Ligand with (3S,4S)-F-Hyp | 14b | KD = 3.6 ± 0.1 µM[5] | PROTACs[5] |

Peptidomimetics and PROTACs

The conformationally restricted nature of the hydroxyproline scaffold is advantageous in designing peptidomimetics with improved stability and cell permeability. A significant application is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Hydroxyproline derivatives form the core of many ligands that bind to the von Hippel-Lindau (VHL) E3 ligase.[1][6] By linking these VHL ligands to a molecule that binds a protein of interest, researchers can induce the degradation of specific proteins involved in disease, offering a powerful therapeutic strategy.[6] Fluorinated hydroxyproline derivatives have been synthesized to fine-tune binding affinity and conformational preferences for VHL, enhancing the efficacy of PROTACs.[6]

Collagen Research and Material Science

Hydroxyproline is a hallmark of collagen, and its derivatives are indispensable for studying collagen structure, stability, and synthesis. This knowledge is being leveraged to create novel biomaterials with tailored properties.

Collagen Stability

The hydroxylation of proline to 4-hydroxyproline (B1632879) is crucial for the stability of the collagen triple helix.[7] Studies using synthetic collagen-like peptides have demonstrated that the presence of 4-hydroxyproline significantly increases the thermal stability of the triple helix.[7] Conversely, 3-hydroxyproline (B1217163) has been found to destabilize the collagen triple helix.[7] These findings are critical for understanding collagen-related diseases and for the rational design of collagen-based biomaterials.

Biomimetic and Biodegradable Polymers

Hydroxyproline is a versatile building block for the synthesis of novel biomimetic and biodegradable polymers, including polypeptides, polyesters, and polythioesters. The additional hydroxyl group provides a site for further functionalization, allowing for the creation of polymers with diverse properties and applications in drug delivery, tissue engineering, and as absorbable implants.

| Material | Key Property | Potential Application |

| Proline-rich Collagen-like Triple-Helices | Higher stiffness and Young's moduli | Materials requiring high stiffness[8][9] |

| Hydroxyproline-rich Collagen-like Triple-Helices | Increased elasticity | Materials requiring flexibility[8][9] |

| Collagen Mimetic Protein (1BKV, 21 HYP residues) | Higher binding energy for chain separation | Enhanced stability[10][11] |

| Collagen Mimetic Protein (3A08, 2 HYP residues) | Intermediate binding energy for chain separation | Moderate stability[10][11] |

| Collagen Mimetic Protein (2CUO, 0 HYP residues) | Lower binding energy for chain separation | Lower stability[10][11] |

Diagnostic and Biomarker Applications

The concentration of hydroxyproline and its metabolites in biological fluids and tissues can serve as a valuable biomarker for various pathological conditions, particularly those involving altered collagen metabolism.

Fibrosis

Fibrosis is characterized by the excessive deposition of collagen and other extracellular matrix components.[12] The quantification of hydroxyproline in tissue biopsies, serum, or urine is a well-established method for assessing the extent of fibrosis in organs such as the liver, lungs, and bone marrow.[12][13][14] This provides a quantitative measure to monitor disease progression and the efficacy of anti-fibrotic therapies.[12][13][14]

| Sample Type | Disease | Finding |

| Lung Tissue (Rat Model) | Idiopathic Pulmonary Fibrosis | L-Hyp concentration significantly higher in IPF model (3.64 mg/g) vs. healthy control (2.33 mg/g)[15] |

| Bone Marrow (Mouse Model) | Myelofibrosis | Hydroxyproline content correlates with the severity of bone marrow fibrosis[13] |

| Urine Microvesicles | Renal Transplant Patients | Increased levels of hydroxyproline compared to healthy controls, correlating with inflammation[16] |

Cancer

Altered collagen metabolism is a feature of many cancers. Hydroxyproline metabolism has been implicated in the regulation of HIF-1α, a key factor in tumor angiogenesis and metastasis.[9] This suggests that targeting hydroxyproline metabolism could be a novel strategy for cancer treatment.[9]

Signaling Pathways and Experimental Workflows

HIF-1α Signaling Pathway

The Hypoxia-Inducible Factor 1α (HIF-1α) signaling pathway is a critical cellular response to low oxygen levels and is a primary target for hydroxyproline derivatives that inhibit prolyl hydroxylases.

Caption: HIF-1α signaling under normoxic and hypoxic conditions, and the point of intervention by PHD inhibitors.

Experimental Workflow: Synthesis of a Hydroxyproline Derivative

This workflow outlines a general procedure for the synthesis of a modified hydroxyproline derivative, a common task in developing new chemical probes or drug candidates.

Caption: A generalized workflow for the chemical synthesis of a modified hydroxyproline derivative.

Experimental Workflow: High-Throughput Screening for C-P4H1 Inhibitors

This workflow illustrates a typical high-throughput screening (HTS) process to identify inhibitors of Collagen Prolyl 4-Hydroxylase 1 (C-P4H1).

Caption: A high-throughput screening workflow for the identification of C-P4H1 inhibitors.

Detailed Experimental Protocols

Quantification of Hydroxyproline in Tissue Samples

This protocol is adapted from established methods for the colorimetric determination of hydroxyproline content as a measure of collagen.[7]

Materials:

-

Tissue sample (e.g., 10-20 mg)

-

Concentrated Hydrochloric Acid (HCl, ~12 M)

-

Pressure-tight vials with PTFE-lined caps

-

Heating block or oven (120°C)

-

Sodium borate (B1201080) buffer (pH 8.7)

-

Chloramine-T solution (0.2 M)

-

Sodium thiosulfate (B1220275) (3.6 M)

-

Potassium chloride (KCl)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid and isopropanol)

-

Spectrophotometer

Procedure:

-

Sample Preparation and Hydrolysis: a. Weigh the tissue sample and place it in a pressure-tight vial. b. Add a sufficient volume of 12 M HCl to cover the tissue (e.g., 1 mL for 10 mg of tissue). c. Tightly cap the vial and hydrolyze at 120°C for 3-16 hours. d. Allow the hydrolysate to cool to room temperature.

-

Neutralization and Oxidation: a. Take an aliquot of the hydrolysate (e.g., 50 µL) and dilute it with distilled water (e.g., to 2.3 mL). b. Neutralize the sample with KOH using an indicator (e.g., phenolphthalein). c. Add 0.5 mL of sodium borate buffer. d. Add 2.0 mL of chloramine-T solution and incubate at room temperature for 25 minutes to oxidize the hydroxyproline.

-

Extraction and Color Development: a. Stop the oxidation by adding 1.2 mL of sodium thiosulfate. b. Add 2.5 mL of toluene and saturate with KCl. c. Mix thoroughly and centrifuge to separate the phases. d. Discard the upper toluene phase, which contains impurities. e. Heat the aqueous phase in a boiling water bath for 30 minutes to convert the oxidation product to pyrrole. f. Cool the sample and perform a second extraction with toluene. g. Take 1.5 mL of the final toluene layer and mix with 0.6 mL of Ehrlich's reagent.

-

Measurement: a. Incubate for 15-30 minutes at room temperature for color development. b. Measure the absorbance at 560 nm using a spectrophotometer.

-

Quantification: a. Prepare a standard curve using known concentrations of hydroxyproline. b. Calculate the hydroxyproline content in the tissue sample based on the standard curve and express the results as µg of hydroxyproline per mg of tissue wet weight.

High-Throughput Screening for C-P4H1 Inhibitors

This protocol outlines a bioluminescence-based high-throughput screening assay to identify inhibitors of C-P4H1.[2]

Materials:

-

Compound library

-

Recombinant human C-P4H1

-

Peptide substrate (e.g., (Pro-Pro-Gly)10)

-

Ferrous sulfate (B86663) (FeSO₄)

-

Ascorbate

-

α-ketoglutarate (α-KG)

-

Succinate-Glo™ Hydroxylase Assay kit (Promega)

-

384-well plates

-

Luminometer

Procedure:

-

Compound Plating: a. Dispense the compounds from the library into 384-well assay plates at the desired screening concentration (e.g., 10 µM). Include appropriate positive (known inhibitor) and negative (DMSO) controls.

-

Enzyme and Substrate Preparation: a. Prepare a solution of C-P4H1 enzyme. b. Prepare a reaction mixture containing the peptide substrate, FeSO₄, ascorbate, and α-KG in an appropriate buffer.

-

Reaction Initiation: a. Add the C-P4H1 enzyme solution to the compound-containing wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. b. Initiate the enzymatic reaction by adding the reaction mixture to all wells.

-

Reaction Incubation: a. Incubate the plates at room temperature for a defined period (e.g., 60 minutes).

-

Detection: a. Stop the reaction and measure the amount of succinate (B1194679) produced (a byproduct of the hydroxylation reaction) by adding the Succinate-Glo™ reagent according to the manufacturer's instructions. This reagent converts succinate into a luminescent signal. b. Incubate for a further period to allow the luminescent signal to stabilize.

-

Data Acquisition and Analysis: a. Read the luminescence on a plate reader. b. Calculate the percentage of inhibition for each compound relative to the controls. c. Identify "hits" based on a predefined inhibition threshold.

-

Hit Confirmation and Follow-up: a. Re-test the primary hits to confirm their activity. b. Perform dose-response experiments for the confirmed hits to determine their IC50 values.

Conclusion

Hydroxyproline derivatives have transitioned from being viewed primarily as structural components of collagen to becoming indispensable tools in cutting-edge research. Their applications in drug discovery, particularly as enzyme inhibitors and components of PROTACs, are at the forefront of developing novel therapeutics. In material science, they offer a bio-inspired route to advanced polymers. Furthermore, their role as biomarkers is enhancing our ability to diagnose and monitor fibrotic diseases and cancer. The continued exploration of the synthesis and application of these versatile molecules promises to unlock further innovations across the scientific and medical landscape.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals [mdpi.com]

- 3. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. treat-nmd.org [treat-nmd.org]